4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Overview
Description
4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate is a fluorinated compound. Fluorinated compounds are often used in various industries due to their unique properties such as high thermal stability and low reactivity .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would likely consist of a butyl chain with three fluorine atoms attached to the terminal carbon, and a butanoate group also with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
Fluorinated compounds are generally characterized by high thermal and chemical stability, which means they do not easily undergo chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can result in compounds that have high thermal and chemical stability .Scientific Research Applications
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- Application : “(4,4,4-Trifluorobutyl)hydrazine hydrochloride” is a unique chemical provided by Sigma-Aldrich . It seems to be used for early discovery research .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available resources .
- Results or Outcomes : The results or outcomes of using this compound in scientific research are not provided in the available resources .
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- Application : A novel CDDP derivative, “dichloro [4,40-bis (4,4,4-trifluorobutyl)-2,20-bipyridine] platinum” (DCTF-CDDP), has been investigated for its anticancer potency .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available resources .
- Results or Outcomes : The results or outcomes of using this compound in scientific research are not provided in the available resources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKAMCOYHHGELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663088 | |
Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate | |
CAS RN |
885276-39-1 | |
Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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